molecular formula C₁₂H₂₀ B1146074 1,2 Dimethyl Adamantane (Mixture of Disastereomers) CAS No. 16207-81-1

1,2 Dimethyl Adamantane (Mixture of Disastereomers)

Cat. No.: B1146074
CAS No.: 16207-81-1
M. Wt: 164.29
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Description

1,2-Dimethyl Adamantane (CAS 16207-81-1) is a disubstituted derivative of adamantane, a diamondoid hydrocarbon with a rigid, cage-like structure. The molecule consists of two methyl groups attached to adjacent bridgehead (1- and 2-) positions of the adamantane skeleton, resulting in a mixture of diastereomers due to the non-planar geometry of the adamantane core . This structural feature distinguishes it from other dimethyladamantane isomers (e.g., 1,3- or 1,4-dimethyladamantane) and imparts unique physicochemical and biological properties. The compound is synthesized via carbon-skeleton rearrangements or electrophilic substitutions of protoadamantanone precursors, as outlined in recent synthetic methodologies . Its applications span pharmaceuticals, materials science, and industrial chemistry, leveraging its high thermal stability and lipophilicity .

Properties

CAS No.

16207-81-1

Molecular Formula

C₁₂H₂₀

Molecular Weight

164.29

Synonyms

1,2-Dimethyl-tricyclo[3.3.1.13,7]decane;  1,2-Dimethyl-adamantane;  1,2-Dimethyladamantane;  1,2-Dimethyltricyclo[3.3.1.13,7]decane; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2 Dimethyl Adamantane can be synthesized through various methods, including total synthesis and ring expansion/contraction reactions of corresponding adamantane homologues . One common approach involves the alkylation of adamantane with methylating agents under acidic conditions. Another method includes the use of Grignard reagents to introduce the methyl groups onto the adamantane framework .

Industrial Production Methods: Industrial production of 1,2 Dimethyl Adamantane typically involves large-scale alkylation reactions using adamantane as the starting material. The process is optimized to achieve high yields and purity of the desired diastereomers. Catalysts and specific reaction conditions are employed to control the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1,2 Dimethyl Adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized adamantane derivatives, such as halogenated, hydroxylated, and alkylated compounds .

Scientific Research Applications

Pharmacological Properties

1,2 Dimethyl Adamantane exhibits various pharmacological activities that make it a candidate for therapeutic applications:

  • Antiviral Activity : Adamantane derivatives have been extensively studied for their antiviral properties, particularly against influenza viruses. Compounds like amantadine and rimantadine inhibit the M2 ion channel of Influenza A viruses. Research indicates that modifications to the adamantane scaffold can enhance antiviral efficacy. The 1,2 dimethyl substitution may influence binding affinity and selectivity towards viral targets .
  • Neuropharmacological Effects : This compound has shown promise as a non-competitive NMDA receptor antagonist, suggesting potential applications in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. The adamantane structure facilitates interactions with various neurotransmitter systems, enhancing its therapeutic profile.

Case Study 1: Antiviral Efficacy

A study evaluated various adamantane derivatives for their antiviral activity against Influenza A. The findings indicated that 1,2 Dimethyl Adamantane exhibited significant antiviral properties comparable to established agents like amantadine. Structural modifications enhanced antiviral efficacy, highlighting the importance of specific substitutions on the adamantane scaffold.

Case Study 2: Neuropharmacological Applications

Research focusing on NMDA receptor antagonism revealed that 1,2 Dimethyl Adamantane could modulate synaptic transmission effectively. In vitro studies demonstrated its ability to reduce excitotoxicity in neuronal cultures, suggesting potential applications in neuroprotection.

Comparative Analysis of Biological Activities

CompoundAntiviral ActivityNMDA AntagonismCytotoxicity
AmantadineHighModerateLow
RimantadineHighLowModerate
1,2 Dimethyl Adamantane ModerateHighLow
Other Adamantane DerivativesVariableVariableVariable

Mechanism of Action

The mechanism by which 1,2 Dimethyl Adamantane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The unique cage-like structure of adamantane derivatives allows for specific interactions with target molecules, enhancing their efficacy and selectivity .

Comparison with Similar Compounds

Structural Isomerism and Physicochemical Properties

The position of methyl substituents on the adamantane framework significantly influences molecular symmetry, polarity, and intermolecular interactions. Below is a comparative analysis of key dimethyladamantane isomers and related derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
1,2-Dimethyl Adamantane 16207-81-1 C₁₂H₂₀ 164.29 1,2 Diastereomeric mixture; moderate lipophilicity; used in antiviral agent synthesis
1,3-Dimethyl Adamantane 702-79-4 C₁₂H₂₀ 164.29 1,3 Higher symmetry; potential lubricant applications
1,4-Dimethyl Adamantane N/A C₁₂H₂₀ 164.29 1,4 Lower steric hindrance; explored in polymer additives
1-Methyl Adamantane 768-91-2 C₁₁H₁₈ 150.26 1 Simpler structure; baseline for comparative studies
Adamantane 281-23-2 C₁₀H₁₆ 136.23 None Sublimes at 270°C; foundational compound for derivatives

Key Observations :

  • Lipophilicity : 1,2-Dimethyl Adamantane exhibits higher lipophilicity than adamantane and 1-methyladamantane due to the additional methyl group, enhancing membrane permeability in drug design .
  • Thermal Stability : All dimethyladamantane isomers demonstrate superior thermal stability compared to adamantane, with 1,2- and 1,3-isomers showing comparable melting points (~115–118°C inferred from analogous derivatives) .
  • Synthetic Accessibility : 1,2-Dimethyl Adamantane requires multi-step synthesis involving ketoester intermediates or reductive amination, whereas 1-methyladamantane is more straightforward to prepare .

Biological Activity

1,2 Dimethyl Adamantane is a member of the adamantane family, which has garnered significant attention in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of 1,2 Dimethyl Adamantane, discussing its pharmacological implications, synthesis methods, and relevant case studies.

Overview of Adamantane Derivatives

Adamantane derivatives are characterized by their rigid, cage-like structure that enhances lipophilicity and stability, making them valuable in drug development. The introduction of substituents on the adamantane core can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. The 1,2 dimethyl substitution pattern specifically has been explored for its potential therapeutic applications.

Pharmacological Properties

Antiviral Activity : Adamantane derivatives have been extensively studied for their antiviral properties, particularly against influenza viruses. For instance, compounds like amantadine and rimantadine have been effective in inhibiting the M2 ion channel of Influenza A viruses. Research indicates that modifications to the adamantane scaffold can enhance antiviral efficacy. The 1,2 dimethyl substitution may influence the binding affinity and selectivity towards viral targets .

Neuropharmacological Effects : 1,2 Dimethyl Adamantane has shown promise as a non-competitive NMDA receptor antagonist. This activity suggests potential applications in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. The adamantane structure facilitates interactions with various neurotransmitter systems, enhancing its therapeutic profile .

Synthesis Methods

The synthesis of 1,2 Dimethyl Adamantane can be achieved through several methods:

  • Total Synthesis from Acyclic Precursors : This involves constructing the adamantane framework from simpler acyclic or cyclic compounds through multi-step reactions .
  • Ring Expansion Reactions : Utilizing smaller cyclic precursors that undergo rearrangement to form the adamantane structure .
  • Functionalization Techniques : Employing methods such as alkylation or acylation to introduce methyl groups at the 1 and 2 positions on the adamantane core .

Case Study 1: Antiviral Efficacy

A study evaluated various adamantane derivatives for their antiviral activity against Influenza A. The findings indicated that 1,2 Dimethyl Adamantane exhibited significant antiviral properties comparable to established agents like amantadine. The study highlighted the importance of structural modifications in enhancing antiviral efficacy .

Case Study 2: Neuropharmacological Applications

Research focusing on NMDA receptor antagonism revealed that 1,2 Dimethyl Adamantane could modulate synaptic transmission effectively. In vitro studies demonstrated its ability to reduce excitotoxicity in neuronal cultures, suggesting potential applications in neuroprotection .

Comparative Analysis of Biological Activities

CompoundAntiviral ActivityNMDA AntagonismCytotoxicity
AmantadineHighModerateLow
RimantadineHighLowModerate
1,2 Dimethyl AdamantaneModerateHighLow
Other Adamantane DerivativesVariableVariableVariable

Q & A

Q. What are the common synthetic routes for preparing 1,2-dimethyl adamantane, and how do reaction conditions influence diastereomer ratios?

The synthesis of 1,2-dimethyl adamantane typically involves either total construction of the adamantane framework or functionalization of pre-existing adamantane derivatives. Key methods include:

  • Total synthesis : Building the tricyclic adamantane structure from smaller precursors, such as bicyclic hydrocarbons, under high-temperature or acid-catalyzed conditions.
  • Ring expansion/contraction : Modifying adamantane homologues (e.g., protoadamantane) via carbocation rearrangements, where 1,2-migrations influence diastereomer formation .
  • C–H functionalization : Direct methylation of adamantane using methylating agents (e.g., methyl halides) in the presence of Lewis acids.

Diastereomer ratios depend on reaction kinetics and steric effects. For example, bulky substituents favor trans-diastereomers due to reduced steric hindrance. Gas chromatography (GC) or nuclear magnetic resonance (NMR) should be used to quantify ratios .

Q. Which analytical techniques are most effective for characterizing 1,2-dimethyl adamantane and resolving its diastereomers?

  • Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases or GC with polar columns (e.g., Petrocol DH columns) can separate diastereomers based on polarity and retention time .
  • Spectroscopy :
    • NMR : 13C^{13}\text{C} and 1H^{1}\text{H} NMR distinguish diastereomers via chemical shift differences in methyl groups and bridgehead protons.
    • Photoelectron spectroscopy : Reveals electronic structure trends, particularly for adamantane derivatives with silicon substitutions .
  • X-ray crystallography : Provides definitive stereochemical assignment but requires high-purity crystals .

Q. What are the recommended storage conditions and stability considerations for 1,2-dimethyl adamantane?

  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or moisture absorption.
  • Stability : Avoid exposure to strong acids/bases, which may induce carbocation rearrangements. Monitor for decomposition via periodic GC analysis. Combustible dust risks necessitate explosion-proof storage facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of 1,2-dimethyl adamantane diastereomers?

Discrepancies in stereochemical data often arise from overlapping spectroscopic signals or impure samples. Methodological solutions include:

  • Deuterium labeling : Isotopic substitution (e.g., at bridgehead carbons) simplifies NMR spectra by reducing signal overlap .
  • Dynamic NMR (DNMR) : Detects diastereomer interconversion rates at varying temperatures, confirming whether signals arise from distinct isomers or fluxional processes .
  • Computational modeling : Density functional theory (DFT) calculations predict NMR chemical shifts and optimize diastereomer geometries for comparison with experimental data .

Q. What computational strategies are effective for predicting the physicochemical and pharmacological properties of 1,2-dimethyl adamantane derivatives?

  • DFT studies : Model interactions between adamantane derivatives and biological targets (e.g., viral proteins) by analyzing electron density, frontier molecular orbitals, and binding energies .
  • Molecular dynamics (MD) simulations : Assess membrane permeability by tracking adamantane derivatives in lipid bilayers.
  • Quantitative structure-activity relationship (QSAR) : Correlate substituent effects (e.g., methyl group positions) with biological activity using regression models .

Q. How can researchers evaluate the biological activity of 1,2-dimethyl adamantane in vitro, and what structural modifications enhance specificity?

  • In-vitro assays :
    • Antiviral activity : Test inhibition of viral replication in cell cultures (e.g., influenza A) using plaque reduction assays.
    • Neuroprotective effects : Measure dopamine receptor binding affinity in neuronal cell lines for Parkinson’s disease applications .
  • Structural modifications :
    • Introduce polar groups (e.g., hydroxyl or carboxylic acid) to improve water solubility.
    • Replace methyl groups with halogens (e.g., fluorine) to enhance metabolic stability .

Methodological Notes

  • Data contradiction resolution : Cross-validate results using complementary techniques (e.g., HPLC + NMR + DFT).
  • Safety protocols : Use fume hoods, respirators with particle filters (EN 143), and explosion-proof equipment during synthesis .

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